molecular formula C18H16 B107113 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene CAS No. 24755-73-5

5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene

Cat. No.: B107113
CAS No.: 24755-73-5
M. Wt: 232.3 g/mol
InChI Key: WYNDAXXIOHYNBD-UHFFFAOYSA-N
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Description

5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene, also known as this compound, is a useful research compound. Its molecular formula is C18H16 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related compounds to 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene has been a subject of interest in research. For instance, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide, a compound with a similar structure, has been studied. This research provided insights into the monoclinic crystal structure and the geometry of the molecules involved (Tokuma, Nojima, & Morimoto, 1971).

Conformational Analysis and Chemical Reactions

Research has also been conducted on the conformational analysis and transannular reactions of derivatives of annulene compounds. This includes studies on how these compounds react under different conditions, and their conformational stability, which is crucial in understanding their chemical behavior (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).

Potential in Peptide Chemistry

The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group has been found useful for protecting amines, alcohols, thiols, and carboxylic acids. This feature makes it particularly valuable in peptide chemistry, where protecting groups play a crucial role in synthesis processes (Pless, 1976).

Synthesis of Macrocyclic Rings

The synthesis of macrocyclic rings from reactions involving compounds structurally similar to this compound has been a subject of research. These studies contribute to the understanding of the synthesis pathways and potential applications of these macrocyclic compounds (Saikachi, Ogawa, & Sato, 1971).

Properties

IUPAC Name

2-prop-2-enylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16/c1-2-7-18-16-10-5-3-8-14(16)12-13-15-9-4-6-11-17(15)18/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNDAXXIOHYNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179475
Record name 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24755-73-5
Record name Nortriptyline hydrochloride impurity H [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024755735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo(a,d)(7)annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PROP-2-EN-1-YLIDENE-10,11-DIHYDRO-5H-DIBENZO(A,D)(7)ANNULENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO099IV58D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 5-(3-mesyloxypropylidene)-10,11-dihydro-dibenzo[a,d]cycloheptene (5.0 g, 15.2 mmol), ethyl 3-(4-hydroxyphenyl)-2-ethoxypropionate (3.7 g, 15.5 mmol), potassium carbonate (2.9 g, 21 mmol) and dimethylformamide (10 ml) was heated at 100° C. for 5 h. Benzene (200 ml) and water (200 ml) were added and the phases separated. The organic phase was dried, the solvent evaporated, and the product purified by chromatography on silica gel (benzene/chloroform eluent) to give first 2.5 g of 5-propenylidene-10,11-dihydro-5H-dibenzo(a,d)cycloheptene and then the title compound as an oil; 1.5 g (21%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-(3-mesyloxypropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten (5.0 g, 15.2 mmol), ethyl -3-(4-hydroxyphenyl)-2-ethoxypropanoate (3.7 g, 15.5 mmol), potassium carbonate (2.9 g, 21 mmol) and dimethylformamide (10 ml) was heated at 100° C. for 5 h. Benzene (200 ml) and water (200 ml) were added and the phases were separated. The organic phase was dried and the solvent evaporated in vacuo. The residue was purified by chromatography on silica gel eluting with benzene/chloroform, to give first 2.5 g of 5-propenylidene-10,11-dihydro-5H-dibenzo(a,d)cyclohepten and then 1.5 g (21%) of the title compound as an oil. 1H NMR (250 MHz, CDCl3) δ7.10-7.35 (m, 10 H); 6.85 (d, 2 H); 6.06 (t, 1 H); 4.27 (q, 2 H); 4.07 (m, 3 H); 3.68 (m, 1 H); 3.45 (m, 1 H); 3.17 (bs, 4 H); 3.06 (d, 2 H); 2.69 (q, 2 H); 1.27 (t, 3 H); 0.99 (t, 3 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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